Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-
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Overview
Description
Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- is a compound that features a biphenyl group attached to an acetic acid moiety through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes that utilize transition metal catalysts. These methods aim to optimize reaction conditions, reduce costs, and improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The biphenyl moiety provides structural stability and can participate in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like biphenyl sulfonic acid and biphenyl acetic acid share structural similarities.
Sulfonyl compounds: Other sulfonyl-containing compounds, such as sulfonyl chlorides and sulfonamides, have comparable reactivity.
Uniqueness
Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- is unique due to its combination of a biphenyl group and a sulfonyl-acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
92254-75-6 |
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Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(3-phenylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C14H12O4S/c15-14(16)10-19(17,18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
InChI Key |
DLTCNMBRAOBEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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